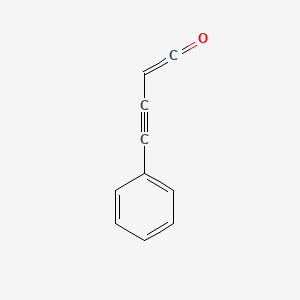
4-Phenylbut-1-en-3-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylbut-1-en-3-yn-1-one is an organic compound with the molecular formula C10H6O. It is a member of the ynone family, characterized by the presence of a carbon-carbon triple bond conjugated with a carbonyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylbut-1-en-3-yn-1-one can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with acrolein in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction yields the desired ynone through a conjugate addition-elimination mechanism .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Phenylbut-1-en-3-yn-1-one undergoes various chemical reactions, including:
Addition Reactions: It reacts with nucleophiles such as amines and alcohols to form addition products.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Addition: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is a typical method.
Major Products Formed
Addition Products: Formation of alcohols, amines, or ethers.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkenes or alkanes.
Scientific Research Applications
4-Phenylbut-1-en-3-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenylbut-1-en-3-yn-1-one involves its interaction with molecular targets through its reactive triple bond and carbonyl group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new bonds and structures. The pathways involved may include nucleophilic addition, electrophilic addition, and cycloaddition reactions .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbut-3-yn-2-one: Another ynone with similar reactivity but different substitution pattern.
1-Phenylbut-1-en-3-yne: Shares the triple bond and phenyl group but differs in the position of the double bond.
Benzophenone: Contains a carbonyl group conjugated with two phenyl rings, offering different reactivity and applications.
Uniqueness
4-Phenylbut-1-en-3-yn-1-one is unique due to its specific structure, which combines a phenyl group, a triple bond, and a carbonyl group in a single molecule. This combination provides distinct reactivity and versatility in various chemical transformations, making it valuable in research and industrial applications .
Properties
CAS No. |
138541-71-6 |
|---|---|
Molecular Formula |
C10H6O |
Molecular Weight |
142.15 g/mol |
InChI |
InChI=1S/C10H6O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7H |
InChI Key |
AOTPPEHJXBEIBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


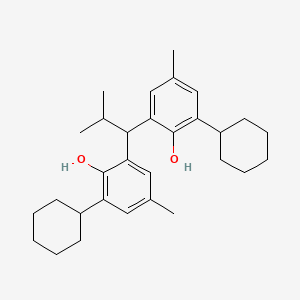
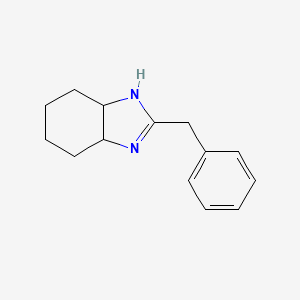

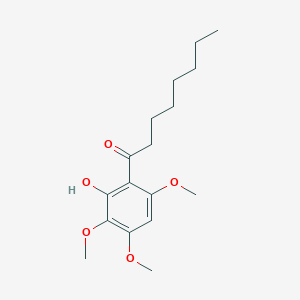
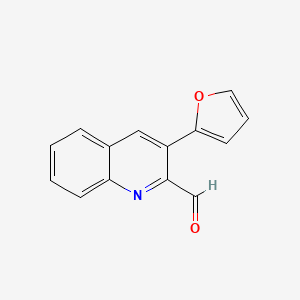
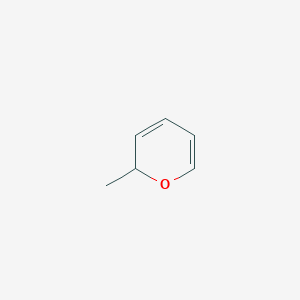
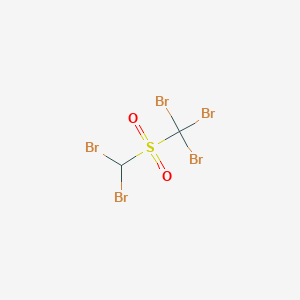
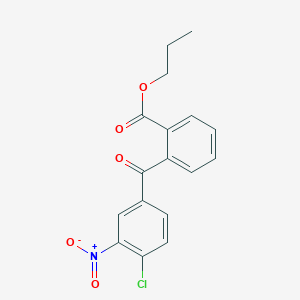
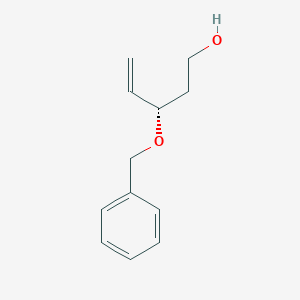

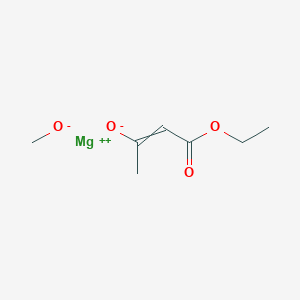
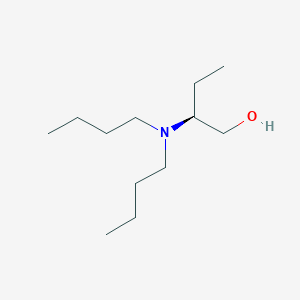
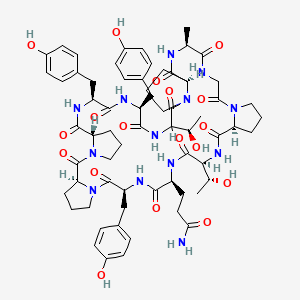
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
